N-Methyl-1-(5-methylpyridin-3-YL)methanamine
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Overview
Description
N-Methyl-1-(5-methylpyridin-3-YL)methanamine is an organic compound belonging to the class of heterocyclic amines It is characterized by a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 3-position, with an additional methyl group attached to the nitrogen atom of the methanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(5-methylpyridin-3-YL)methanamine typically involves the alkylation of 5-methylpyridin-3-ylmethanamine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(5-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methyl-1-(5-methylpiperidin-3-YL)methanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-Methyl-1-(5-methylpyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(5-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridin-3-ylmethanamine: Lacks the N-methyl group, resulting in different chemical and biological properties.
N-Methyl-1-(6-methylpyridin-3-YL)methanamine: Similar structure but with the methyl group at the 6-position, leading to different reactivity and applications.
Uniqueness
N-Methyl-1-(5-methylpyridin-3-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
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Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-methyl-1-(5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-7-3-8(5-9-2)6-10-4-7/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
WLGWEXAILDKZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CNC |
Origin of Product |
United States |
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